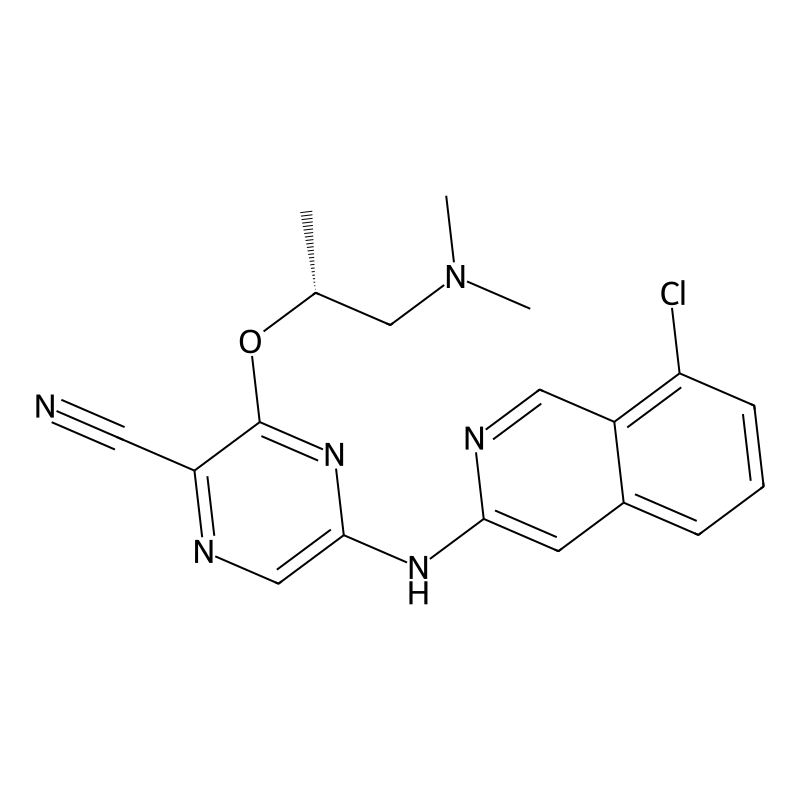

SAR-020106

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Mechanism of Action and Signaling Pathway

SAR-020106 targets the DNA damage response (DDR) network. In response to DNA damage (e.g., from radiation or chemotherapy), the ATR kinase is activated and phosphorylates/activates CHK1. Active CHK1 then signals to halt the cell cycle at the S or G2/M phases, providing time for DNA repair. By inhibiting CHK1, this compound forces cells to proceed into mitosis with damaged DNA, leading to cell death. This effect is particularly lethal in p53-deficient cancer cells, which already have a compromised G1/S checkpoint and are heavily reliant on the G2/M checkpoint for survival [1] [2] [3].

The diagram below illustrates this core signaling pathway and the mechanism of this compound.

This compound inhibits CHK1 activation, abrogating DNA damage-induced cell cycle arrest and leading to cell death.

Key Preclinical Experimental Models and Protocols

The in vitro and in vivo efficacy of this compound has been extensively characterized. Key experimental details are summarized in the table below.

| Experiment Type | Cell Lines / Model | Treatment Protocol | Key Readouts |

|---|

| In Vitro Radiosensitization [4] [3] | p53-deficient Cal27, HN6 (head & neck), HeLa (cervical) | • Cells pre-treated with this compound • Irradiated (dose range 2-6 Gy) • Assessed for clonogenic survival | • Clonogenic Assay: Significant reduction in survival in p53-deficient cells only. • Immunoblotting: Inhibition of radiation-induced pS296-CHK1. • Flow Cytometry: Abrogation of radiation-induced G2/M arrest. | | In Vitro Chemosensitization [5] | HT29, SW620 (colon carcinoma) | • Treated with this compound + Gemcitabine or SN38 (active metabolite of Irinotecan) | • Cytotoxicity Assays (SRB): 3 to 29-fold enhancement in cell killing. • Flow Cytometry: Abrogation of drug-induced S-phase and G2 arrest. | | In Vivo Efficacy (Xenograft) [4] [5] | SW620 (colon Ca.), patient-derived glioblastoma & medulloblastoma models | • This compound: 40 mg/kg, i.p. (days 0,1,7,8,14,15) • Combination: With Irinotecan (chemotherapy) or Radiation Therapy (IR) | • Tumor Volume: Significant delay in tumor growth vs. single-agent control. • Biomarker Analysis: Inhibition of tumor pS296-CHK1 confirmed target engagement. • Toxicity: Minimal normal tissue toxicity reported. | | Mechanistic / Biomarker [4] [6] | Various p53-wildtype and deficient lines | • Treatment with this compound +/- DNA damaging agent | • Immunoblotting: Dose-dependent inhibition of pS296-CHK1 and pY15-CDK1. • Immunofluorescence: Increased γH2AX foci (marker of DNA damage). • Flow Cytometry: Increased mitotic entry (pH3 staining) and apoptosis (Annexin V). |

Therapeutic Potential and Research Applications

Preclinical studies highlight the potential of this compound as a combination therapy in specific contexts.

- Pivotal Finding: p53-Deficient Selectivity: The radiosensitizing and chemosensitizing effects of this compound are significantly more pronounced in tumor cells with defective p53 signaling [4] [3] [5]. This provides a strong rationale for patient stratification based on p53 status.

- Application in Brain Tumors: Research demonstrates that this compound sensitizes human glioblastoma cells to irradiation and temozolomide, and also shows potent activity in high-risk medulloblastoma models, especially when combined with radiation [1] [7].

- Favorable Preclinical Profile: As a highly selective CHK1 inhibitor, this compound offers a potential advantage over earlier, less selective compounds, which may translate to a better therapeutic window and reduced off-target toxicity in clinical settings [2] [3].

References

- 1. The Chk1 inhibitor this compound sensitizes human ... [jeccr.biomedcentral.com]

- 2. ATR/CHK1 inhibitors and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Targeted Radiosensitization by the Chk1 Inhibitor SAR- ... [sciencedirect.com]

- 4. Targeted radiosensitization by the Chk - 1 inhibitor SAR 020106 [pubmed.ncbi.nlm.nih.gov]

- 5. (PDF) The Preclinical Pharmacology and Therapeutic Activity of the... [academia.edu]

- 6. This compound | Chk inhibitor | Mechanism | Concentration [selleckchem.com]

- 7. Antitumor Activity of Radiation Therapy Combined with ... [pmc.ncbi.nlm.nih.gov]

SAR-020106 mechanism of action

Cellular Mechanism of Action

The therapeutic strategy of SAR-020106 leverages a fundamental difference between many cancer cells and normal cells: the frequent loss of functional p53 in tumors. Normal cells rely on p53-dependent checkpoints, while p53-deficient cancer cells depend heavily on CHK1-mediated S and G2/M checkpoints for DNA repair [1] [2].

The following diagram illustrates how this compound achieves selective sensitization of p53-deficient cells to DNA-damaging therapies.

Figure 1: this compound inhibits CHK1 activation, abrogating the DNA damage-induced cell cycle arrest in p53-deficient cells and leading to cell death.

Functional Outcomes in Research

In vitro and in vivo studies demonstrate that by disrupting the DNA damage response pathway, this compound promotes several anti-tumor outcomes.

| Experimental Context | Functional Outcome |

|---|

| In Vitro HT29 colon cancer cells treated with Etoposide [1] [3] | Abrogated etoposide-induced G2 arrest (IC₅₀ = 55 nM). | | In Vitro Various colon tumor cell lines treated with Gemcitabine or SN38 [1] | Enhanced cell killing by 3.0 to 29-fold, in a p53-dependent fashion. | | In Vitro p53-deficient glioblastoma and HNSCC* cells treated with radiation [4] [2] [5] | Potent radiosensitization; reduced clonogenic survival; increased DNA damage and apoptosis. | | In Vivo SW620 human colon carcinoma xenografts treated with Irinotecan [1] | Potentiated antitumor activity with minimal toxicity. | | In Vivo Human head-and-neck carcinoma xenografts treated with radiation [2] [5] | Confirmed significant in vivo radiosensitization. | HNSCC: Head and Neck Squamous Cell Carcinoma

Experimental Protocols

For researchers looking to replicate or build upon these findings, here are summaries of key methodologies from the literature.

- Cell Culture and Reagents: Human glioblastoma cell lines (e.g., LN405, T98G - p53 mutated; A172, DBTRG - p53 wildtype) and primary cells are maintained according to standard protocols [4]. Prepare stock solutions of this compound in DMSO (e.g., 20 mM), stored at -80°C [4].

- Clonogenic Survival Assay: This is a gold standard for measuring long-term cell survival and reproductive death following treatment [4] [2].

- Seed cells at low density in dishes or plates.

- Pre-treat cells with this compound (e.g., 0.5-1 µM) or vehicle control for a period (e.g., 1-2 hours).

- Expose cells to the DNA-damaging agent (e.g., ionizing radiation, temozolomide).

- Remove drugs/compounds and allow cells to grow for 7-14 days to form colonies.

- Fix and stain colonies (e.g., with crystal violet), then count colonies (typically >50 cells).

- Analyze the surviving fraction relative to controls.

- Cell Cycle Analysis via Flow Cytometry: Used to confirm checkpoint abrogation [4] [2].

- Treat cells (e.g., with radiation and/or this compound).

- At specific time points post-treatment (e.g., 24 hours), harvest and fix cells.

- Stain cellular DNA with a fluorescent dye like Propidium Iodide (PI).

- Analyze DNA content using a flow cytometer to determine the percentage of cells in G1, S, and G2/M phases. Successful CHK1 inhibition is indicated by a failure to accumulate in G2/M after DNA damage.

- DNA Damage Assessment (γH2AX Assay): Phosphorylation of histone H2AX (γH2AX) is a sensitive marker of DNA double-strand breaks [4].

- Treat and harvest cells.

- Fix, permeabilize, and stain cells with a fluorescent antibody specific for γH2AX.

- Detect and quantify foci either manually by fluorescence microscopy or automatically via flow cytometry. An increase in γH2AX foci in cells treated with this compound and DNA-damaging agents indicates persistent/unrepaired DNA damage.

Key Research Applications & Conclusions

- Therapeutic Rationale: this compound validates the strategy of synthetic lethality, where its combination with DNA-damaging agents selectively targets p53-deficient cancer cells [1] [2].

- Research Utility: It serves as a highly selective tool compound for dissecting CHK1-specific functions in the DNA damage response, with distinct advantages over dual CHK1/CHK2 inhibitors [2].

- Clinical Translation: The compelling preclinical data provides a strong rationale for clinical studies of this approach, particularly for p53-deficient cancers like certain glioblastomas and head-and-neck carcinomas [4] [2] [5].

References

- 1. The preclinical pharmacology and therapeutic activity of the novel... [pubmed.ncbi.nlm.nih.gov]

- 2. Targeted Radiosensitization by the Chk1 Inhibitor SAR- ... [sciencedirect.com]

- 3. This compound | Chk inhibitor | Mechanism | Concentration [selleckchem.com]

- 4. The Chk1 inhibitor this compound sensitizes human ... [pmc.ncbi.nlm.nih.gov]

- 5. Targeted radiosensitization by the Chk1 inhibitor SAR- ... [pubmed.ncbi.nlm.nih.gov]

Mechanism of Action and Signaling Pathway

SAR-020106 exerts its effects by disrupting a critical DNA damage response pathway. The diagram below illustrates the core mechanism by which this compound inhibits Chk1 to promote cell death in p53-deficient cells.

Chk1 Inhibition by this compound Prevents DNA Repair in p53-Deficient Cells

In p53-deficient cancer cells, the G1/S checkpoint is compromised, making them heavily reliant on the Chk1-mediated G2/M checkpoint to repair DNA damage [1] [2]. This compound blocks this critical backup pathway, forcing cells with unrepaired DNA damage into mitosis, leading to catastrophic cell death [3].

Key biomarker changes observed with this compound treatment include:

- Inhibition of Chk1 autophosphorylation at S296 [4] [5]

- Reduced phosphorylation of CDK1 at Y15, allowing premature mitotic entry [4] [5]

- Increased γH2AX levels, indicating persistent DNA damage [5] [3]

- Enhanced poly (ADP-ribose) polymerase (PARP) cleavage, a marker of apoptosis [5]

Therapeutic Applications and Experimental Evidence

This compound has been investigated as a sensitizing agent across various cancer types and treatment modalities. Its efficacy is most pronounced in p53-deficient models [2] [3].

Glioblastoma Multiforme

A 2019 study demonstrated that this compound can sensitize human glioblastoma cells to standard therapies [6] [1].

- Combination Treatments: SAR was combined with irradiation (IR), temozolomide (TMZ), and decitabine (5-aza-2'-deoxycytidine).

- Key Findings:

- Showed radiosensitizing effects on apoptosis induction and reduction of long-term clonogenic survival in both p53-mutant and p53-wildtype glioblastoma cell lines and primary cells [6] [1].

- In p53-mutant cells, SAR abrogated the IR-induced G₂/M arrest and enhanced IR-induced DNA damage [6] [1].

- The multimodal treatment (SAR + IR + TMZ + decitabine) most effectively reduced clonogenicity across all tested cell lines [6] [1].

- No neurotoxic effects were detected in a murine neural progenitor cell model, suggesting a potential therapeutic window [6] [1].

Medulloblastoma

A very recent 2025 study explored this compound in Sonic hedgehog-activated, TP53-mutant (SHH/p53-mut) medulloblastoma, a high-risk pediatric brain tumor [7].

- In Vitro Findings: SAR enhanced the antitumor effects of radiation, reducing metabolic activity and proliferation, increasing apoptosis, and causing more residual DNA damage compared to radiation alone [7].

- In Vivo Findings: In an orthotopic mouse model, this compound alone delayed tumor growth. Its combination with fractionated radiation showed complex effects dependent on dosing, but successfully demonstrated, for the first time, the intracranial antitumor activity of this specific Chk1 inhibitor [7].

Other Cancers

- Head and Neck Carcinoma & Colorectal Cancer: this compound mediated radiosensitization in p53-deficient cell lines and in vivo xenograft models. It suppressed radiation-induced G₂/M arrest, reduced clonogenic survival, and inhibited homologous recombination repair specifically in p53-defective cells [2] [3].

- Colon Carcinoma: SAR significantly enhanced the cell-killing effect of chemotherapeutic agents like gemcitabine and SN38 (the active metabolite of irinotecan) by 3- to 29-fold in a p53-dependent fashion [5].

Experimental Design and Protocols

For researchers aiming to replicate or build upon these studies, here is a summary of key methodological details from the cited literature.

In Vitro Cell Culture and Treatment

- Cell Lines Used: Experiments have been performed across various lines including glioblastoma (LN405, T98G, A172, DBTRG), medulloblastoma (UW228, DAOY), colon carcinoma (HT-29, SW620), and head and neck carcinoma (Cal27, HN6) [6] [2] [7].

- Drug Preparation: Stock solutions of this compound are typically prepared in DMSO. A common concentration is 20 mM, stored at -80°C. Working solutions are made in cell culture medium immediately before use [1].

- Treatment Concentrations: Effective concentrations vary by model. In glioblastoma studies, a 1 µM concentration was often used in combination treatments [1]. In colon cancer models, SAR was used at 5 µM to potentiate the effects of SN38 [8].

Key Assays and Readouts

The table below outlines central experimental methodologies for evaluating this compound activity.

| Assay Type | Measured Endpoint | Technical Description |

|---|---|---|

| Clonogenic Assay [6] [2] | Reproductive Cell Survival | Cells seeded at low density, treated, allowed to form colonies for ~14 days, stained and counted. |

| Flow Cytometry (Cell Cycle) [6] [5] | Cell Cycle Distribution | Cells fixed, stained with propidium iodide (PI), and analyzed by flow cytometry to monitor G2/M arrest and abrogation. | | Flow Cytometry (Apoptosis) [6] [7] | Apoptotic Cell Death | Cells stained with Annexin-V/FITC and PI to distinguish early/late apoptotic and necrotic cells. | | Immunofluorescence/ Western Blot [6] [5] [3] | DNA Damage & Mechanism Biomarkers (γH2AX, pChk1-S296, pCDK1-Y15) | Specific antibodies detect protein phosphorylation and DNA damage markers. | | Comet Assay [6] | DNA Strand Breaks | Electrophoresis of single cells; extent of DNA migration ("comet tail") indicates DNA damage. |

In Vivo Administration

- Model: Typically immunocompromised mice (e.g., nude mice) bearing human tumor xenografts (e.g., SW620 colon carcinoma) [4] [8].

- Dosage and Route: A common regimen is 40 mg/kg administered via intraperitoneal (i.p.) injection [4] [8]. This compound has minimal oral bioavailability in mice (~5%) [8].

- Schedule: Often given on an intermittent schedule; for example, on days 0, 1, 7, 8, 14, and 15 when combined with irinotecan [4].

- Biomarker Validation: Tumor samples can be analyzed to confirm target engagement, such as inhibition of irinotecan-induced CHK1 phosphorylation at S296 [8].

References

- 1. The Chk1 inhibitor this compound sensitizes human ... [pmc.ncbi.nlm.nih.gov]

- 2. Targeted Radiosensitization by the Chk1 Inhibitor SAR- ... [sciencedirect.com]

- 3. Targeted radiosensitization by the Chk1 inhibitor SAR- ... [pubmed.ncbi.nlm.nih.gov]

- 4. This compound | CHK1 Inhibitor [medchemexpress.com]

- 5. The preclinical pharmacology and therapeutic activity of ... [pubmed.ncbi.nlm.nih.gov]

- 6. The Chk1 inhibitor this compound sensitizes human ... [pubmed.ncbi.nlm.nih.gov]

- 7. Antitumor Activity of Radiation Therapy Combined with ... [mdpi.com]

- 8. This compound | Chk inhibitor | Mechanism | Concentration [selleckchem.com]

Quantitative Profile of SAR-020106

The table below summarizes the primary inhibitory concentrations (IC50) and activity data for SAR-020106.

| Parameter | Description | Value | Context / Cell Line |

|---|---|---|---|

| CHK1 Enzyme IC₅₀ | Inhibition of isolated human CHK1 enzyme [1] [2] [3] | 13.3 nM | Cell-free assay |

| Cellular Target Engagement | Abrogation of etoposide-induced G2 arrest [1] [2] | 55 nM (IC₅₀) | HT29 colon cancer cells |

| Cellular Potency | Abrogation of etoposide-induced G2 arrest [3] | 91 nM (IC₅₀) | SW620 colon cancer cells |

| Single-Agent Toxicity | Growth inhibition (GI₅₀) [3] | 0.48 μM (GI₅₀) | HT29 cells |

| ~2 μM (GI₅₀) | SW620 cells | ||

| Enhancement of Cytotoxics | Fold-increase in cell killing [1] | 3.0- to 29-fold | Various colon cancer lines |

Core Experimental Protocol

A key experiment demonstrating the cellular efficacy of this compound is the abrogation of a genotoxic-induced G2/M cell cycle arrest, often referred to as the "M-phase Induction Assay" [1].

- Cell Line: HT29 human colon carcinoma cells.

- Key Reagents: Etoposide (a DNA-damaging agent) and this compound.

- Procedure:

- Induce G2 Arrest: Treat exponentially growing HT29 cells with a high dose of etoposide (e.g., 50 μM) for 1 hour.

- Inhibit CHK1: After removing etoposide, incubate the cells with increasing concentrations of this compound for approximately 23 hours.

- Quantify Abrogation: The percentage of cells that have entered mitosis despite the DNA damage is measured. A common method is using an ELISA to detect the expression of M-phase phosphoprotein 2, a mitotic marker.

- Output: The concentration of this compound that induces 50% of the maximum mitotic entry (IC50) is calculated, which was 55 nM in HT29 cells [2].

Signaling Pathway and Mechanism of Action

This compound exerts its effects by inhibiting the CHK1 kinase, a central player in the DNA damage response (DDR), particularly in p53-deficient cancer cells. The following diagram illustrates the core mechanism.

> The mechanism of this compound. By inhibiting CHK1, it prevents DNA damage-induced cell cycle arrest, forcing damaged cells into mitosis, leading to cell death.

Research Applications and Synergies

The primary research utility of this compound is as a sensitizing agent to enhance the efficacy of DNA-damaging anticancer treatments, especially in models with deficient p53 function [4] [5]. Key synergies from the search results include:

- With Chemotherapy: Significantly enhances the cell-killing effect of gemcitabine and SN38 (the active metabolite of irinotecan) in vitro, and potentiates the antitumor activity of irinotecan in vivo [1] [3].

- With Radiotherapy: Sensitizes p53-deficient human tumor cells (including glioblastoma and HPV-positive cells) to radiation in vitro and in vivo [4] [5].

- In Resistant Cancers: Can rescue CXCL2-mediated platinum resistance in epithelial ovarian cancer models when combined with a CXCR2 inhibitor [6].

Key Biomarker Assays

To confirm on-target activity of this compound in experiments, the following biomarkers can be monitored via Western blot [1] [4]:

- Reduction in pS296-CHK1: This indicates direct inhibition of CHK1 autophosphorylation.

- Reduction in pY15-CDK1: This confirms the functional outcome of CHK1 inhibition and the abrogation of the G2/M checkpoint.

- Increase in γH2AX and PARP cleavage: These are markers of increased DNA damage and apoptosis, respectively, resulting from successful checkpoint abrogation.

The data confirms that this compound is a valuable tool compound for preclinical research targeting the DNA damage response pathway.

References

- 1. The preclinical pharmacology and therapeutic activity of ... [pubmed.ncbi.nlm.nih.gov]

- 2. This compound | Chk inhibitor | Mechanism | Concentration [selleckchem.com]

- 3. This compound is an ATP-Competitive and Selective CHK1 ... [cancer-research-network.com]

- 4. Targeted Radiosensitization by the Chk1 Inhibitor SAR- ... [sciencedirect.com]

- 5. The Chk1 inhibitor this compound sensitizes human ... [pubmed.ncbi.nlm.nih.gov]

- 6. CXCL2-mediated ATR/CHK1 signaling pathway and ... [pmc.ncbi.nlm.nih.gov]

SAR-020106 pharmacokinetics plasma concentration

Available Pharmacokinetic and In Vivo Data

The table below summarizes the key in vivo findings and available quantitative data related to the pharmacology of SAR-020106:

| Aspect | Findings | Experimental Context |

|---|---|---|

| Oral Bioavailability | Low (5% in mice) [1]. | Preclinical mouse model. |

| Effective In Vivo Dose | 40 mg/kg (IP) [1]. | SW620 colon cancer xenograft model in mice. |

| In Vivo Efficacy & Safety | Enhanced antitumor effects of irinotecan/gemcitabine; minimal toxicity when dosed IP [2] [1]. Biomarker confirmation: inhibited irinotecan-induced CHK1 autophosphorylation (pS296) in tumors post-IP dosing [1]. | SW620 xenograft model; biomarker analysis post IP dosing. |

| Single-Agent Activity | No significant activity; tumors grew similarly to vehicle-treated controls [1]. | SW620 xenograft model. |

Mechanism of Action and Experimental Workflow

This compound is an ATP-competitive, potent, and selective inhibitor of checkpoint kinase 1 (CHK1), with an IC₅₀ of 13.3 nM in cell-free assays [2] [1]. It abrogates DNA damage-induced cell cycle arrest, enhancing the cytotoxicity of genotoxic agents.

The following diagram illustrates the core signaling pathway targeted by this compound and a generalized in vivo experiment workflow to assess its efficacy:

Diagram illustrating the CHK1 pathway this compound inhibits and a typical in vivo workflow to evaluate its efficacy in combination with DNA-damaging agents [2] [1].

Detailed Experimental Protocol

The following methodology is adapted from the in vivo studies referenced in the data table [2] [1]:

- Animal Model: Use immunodeficient mice (e.g., BALB/c) implanted with human cancer cells, such as SW620 colon carcinoma cells, to establish xenograft tumors.

- Dosing Formulation: Prepare a homogeneous suspension of this compound. A common method involves using a vehicle like a 0.5% carboxymethyl cellulose (CMC-Na) solution to achieve a stable suspension at the required concentration (e.g., sufficient for a 40 mg/kg dose in a 5 mg/mL working solution) [1].

- Dosing Regimen: Administer this compound via intraperitoneal (IP) injection. A typical schedule is to dose 40 mg/kg IP, often given in combination with a cytotoxic agent like irinotecan. The timing of this compound administration relative to the cytotoxic drug should be optimized based on the mechanism; it is often given after or concurrently.

- Assessment of Efficacy:

- Tumor Volume Measurement: Regularly measure tumor dimensions using calipers. Calculate tumor volume and track growth over time in the different treatment groups (vehicle, this compound alone, cytotoxic drug alone, combination).

- Biomarker Validation (On-target Effect): At a specified time after dosing, euthanize a subset of animals and excise tumors. Analyze tumor lysates by western blot to detect inhibition of CHK1 autophosphorylation at serine 296 (pS296) and reduced phosphorylation of CDK1 at tyrosine 15 (Y15) [2] [1]. This confirms successful target engagement in the tissue.

References

SAR-020106 in vitro cell cycle abrogation

Mechanism of Action and Cellular Effects

SAR-020106 achieves its effects by disrupting key cell cycle checkpoints. The diagram below illustrates this core signaling pathway and the points where this compound intervenes.

Figure 1: this compound abrogates the DNA damage-induced G2/M checkpoint. This compound inhibits CHK1 activation, preventing inactivation of CDK1. This forces p53-deficient cells with DNA damage to bypass arrest and enter mitosis, leading to cell death.

Summary of Quantitative In Vitro Data

The biological effects of this compound are quantified across various experimental models.

Table 1: Key In Vitro Cell Cycle Abrogation and Cytotoxicity Data [1] [2] [3]

| Experimental Model | Treatment Condition | Measured Outcome | Result |

|---|---|---|---|

| Isolated Human CHK1 Enzyme | This compound | Enzymatic Inhibition (IC₅₀) | 13.3 nM |

| HT29 Cells (Colon Cancer) | Etoposide + this compound | Abrogation of G2 Arrest (IC₅₀) | 55 nM |

| SW620 Cells (Colon Cancer) | Etoposide + this compound | Abrogation of G2 Arrest (IC₅₀) | 91 nM |

| Multiple Colon Tumor Lines | Gemcitabine/SN38 + this compound | Enhancement of Cell Killing | 3.0 to 29-fold increase |

| p53-mutated Cell Lines | Gemcitabine/SN38 + this compound | Selective Potentiation Index | 2.3 to 4.5-fold (vs p53-wt) |

Table 2: Biomarker Evidence of Target Engagement [1] [2]

| Biomarker | Biological Role | Effect of this compound |

|---|---|---|

| CHK1 autophosphorylation (S296) | Marker of CHK1 kinase activity | Inhibited in a dose-dependent manner |

| CDK1 phosphorylation (Y15) | Key step in G2/M checkpoint enforcement | Blocked, allowing mitotic entry |

Detailed Experimental Contexts and Protocols

For practical application in research, here is a detailed breakdown of key experimental setups from the literature.

Table 3: Representative In Vitro Experiment Parameters [1] [4]

| Parameter | Cell Lines Used | Standard Treatment Protocol | Key Assays for Readout |

|---|---|---|---|

| Cell Cycle Abrogation | HT29, SW620 (Colon Ca.) | Pre-treatment with DNA-damaging agent (e.g., 1-10 µM etoposide), followed by this compound (0.1-1 µM) for ~24 hours [1]. | Flow cytometry for DNA content (PI staining) to assess cell cycle distribution [1] [4]. |

| Clonogenic Survival | Various GBM (LN405, T98G, A172), HNSCC (Cal27, HN6) cells [4] [5]. | Cells treated with SAR (typically 0.1-1 µM) alongside or after IR (2-6 Gy) or chemotherapeutics [4] [5]. | Colony formation assay; colonies counted after 7-14 days [4] [5]. |

| DNA Damage Analysis | Glioblastoma cell lines and primary cells [4]. | Combination of SAR with IR or TMZ. | γH2AX immunofluorescence (measures DSBs) [4] or alkaline comet assay [4]. |

| Apoptosis Assay | Glioblastoma cell lines and primary cells [4]. | Treatment for 48-72 hours. | Annexin V staining analyzed by flow cytometry [4]. |

Research Applications and Strategic Insights

- Ideal Use Cases: The strongest rationale for using this compound is in p53-deficient tumor models (e.g., many glioblastomas, head and neck cancers) to enhance the effect of radiotherapy or DNA-damaging chemotherapy like temozolomide and irinotecan [4] [5].

- Biomarker Strategy: Always confirm on-target activity in your models by monitoring the suppression of pS296 CHK1 and pY15 CDK1 [1] [2].

- Beyond 2D Models: The radiosensitizing effect of CHK1 inhibition holds in more complex models, including 3D spheroids and patient-derived organoids, as shown with other CHK1 inhibitors [6].

- Practical Note: this compound is readily available from commercial biochemical suppliers for research purposes [3].

References

- 1. (PDF) The Preclinical Pharmacology and Therapeutic Activity of the... [academia.edu]

- 2. The preclinical pharmacology and therapeutic activity of the novel... [pubmed.ncbi.nlm.nih.gov]

- 3. - SAR | ROCK | CAS 1184843-57-9 | Buy 020106 - SAR from... 020106 [invivochem.com]

- 4. The Chk1 inhibitor this compound sensitizes human ... [pmc.ncbi.nlm.nih.gov]

- 5. Targeted Radiosensitization by the Chk1 Inhibitor SAR- ... [sciencedirect.com]

- 6. Targeting Chk1 and Wee1 kinases enhances ... [pmc.ncbi.nlm.nih.gov]

SAR-020106 ATP-competitive inhibitor selectivity

Pharmacological Profile and Selectivity

The table below summarizes the core quantitative data characterizing SAR-020106.

| Property | Description / Value |

|---|---|

| Primary Target | Checkpoint Kinase 1 (CHK1) [1] [2] [3] |

| Mode of Action | ATP-competitive [1] [2] [3] |

| Potency (IC₅₀) | 13.3 nM (isolated human CHK1 enzyme) [1] [2] [3] |

| Cellular Activity (IC₅₀) | 55 nM (abrogation of etoposide-induced G2 arrest in HT29 cells) [1] [2] |

| Selectivity | Potent and selective for CHK1; demonstrates excellent selectivity over CHK2 [4] [3] |

| Key Biomarker Effects | Inhibits drug-induced CHK1 autophosphorylation at S296; blocks CDK1 phosphorylation at Y15 [1] [3] |

Key Experimental Protocols

The efficacy and mechanism of this compound have been established through several standard experimental approaches.

In Vitro Cell-Based Assays

- Cell Cycle Arrest Abrogation Assay: Cells (e.g., HT29 colon carcinoma) are pre-treated with a DNA-damaging agent like etoposide to induce G2 arrest. This compound is then added, and the abrogation of arrest is measured by quantifying the increase in mitotic cells (e.g., via M-phase phosphoprotein 2 expression) or by flow cytometry for cell cycle distribution. The IC₅₀ is calculated from dose-response curves [1] [2] [3].

- Clonogenic Survival Assay: Tumor cells are treated with a cytotoxic drug (e.g., gemcitabine, SN38) alone or in combination with this compound. After a defined period, cells are washed and allowed to form colonies for 1-3 weeks. Colonies are counted, and the enhancement of cell killing is calculated by comparing the surviving fractions [1] [5].

- Biomarker Analysis (Immunoblotting): Cells or tumor xenograft samples are treated with combinations of DNA-damaging agents and this compound. Lysates are analyzed by Western blot to detect inhibition of pathway biomarkers, such as reduced phosphorylation of CHK1 (S296) and its substrate CDK1 (Y15) [1] [2].

In Vivo Xenograft Models

- Protocol for Combination Therapy: A standard protocol involves mice bearing SW620 human colon carcinoma xenografts. Irinotecan is administered intravenously (e.g., 30 mg/kg). This compound is given via intraperitoneal injection (40 mg/kg) on the same day and the following day (e.g., days 0, 1, 7, 8, etc.). Tumor volume is monitored over time and compared to groups treated with either agent alone [1] [2].

- Biomarker Assessment in Tumors: To demonstrate target engagement in vivo, tumor samples are collected after dosing, and the inhibition of irinotecan-induced CHK1 autophosphorylation at S296 is confirmed by Western blot [1] [2].

The following diagram illustrates a typical workflow for evaluating this compound in a preclinical in vivo study:

Preclinical in vivo study workflow for evaluating this compound.

Mechanism of Action and Signaling Pathway

This compound exerts its effects by inhibiting CHK1, a key kinase in the DNA damage response (DDR) pathway. The diagram below illustrates this pathway and the inhibitor's role.

This compound inhibits CHK1 to abrogate DNA damage-induced cell cycle arrest. The core mechanism relies on synthetic lethality. Many cancer cells are deficient in the p53-mediated G1/S checkpoint, making them heavily dependent on the S and G2/M checkpoints (governed by CHK1) for DNA repair. By inhibiting CHK1, this compound forces p53-deficient cancer cells with DNA damage to bypass critical checkpoints, leading to mitotic catastrophe and cell death, while theoretically sparing normal cells with intact p53 function [1] [5].

Therapeutic Activity in Disease Models

This compound has shown promising sensitizing activity in various cancer models when combined with DNA-damaging agents.

| Cancer Model | Combination Therapy | Key Findings | Citation |

|---|---|---|---|

| Colon Carcinoma (SW620 xenografts) | Irinotecan or Gemcitabine | Potentiated antitumor activity with minimal toxicity; biomarker evidence of CHK1 inhibition in tumors [1] [4]. | [1] [4] |

| Glioblastoma (p53-mutant & wild-type cells) | Radiation (IR), Temozolomide (TMZ) | This compound acted as a potent radiosensitizer, enhanced DNA damage, reduced clonogenic survival, and induced apoptosis [5]. | [5] |

| Glioblastoma (p53-mutant & wild-type cells) | Decitabine (5-aza-dC) | Showed radioadditive effects in combination with the epigenetic drug decitabine [5]. | [5] |

The combination of this compound with radiation and temozolomide in glioblastoma models appears particularly effective. A 2019 study demonstrated that this combination strongly reduced clonogenicity of tumor cells and induced apoptosis, with the most effective reduction of long-term survival achieved through a multimodal approach. Importantly, this study suggested a low risk of neurotoxicity based on a neural progenitor cell model [5].

References

- 1. The preclinical pharmacology and therapeutic activity of ... [pubmed.ncbi.nlm.nih.gov]

- 2. This compound | Chk inhibitor | Mechanism | Concentration [selleckchem.com]

- 3. This compound is an ATP-Competitive and Selective CHK1 ... [cancer-research-network.com]

- 4. Structure-guided evolution of potent and selective CHK1 ... [pubmed.ncbi.nlm.nih.gov]

- 5. The Chk1 inhibitor this compound sensitizes human ... [jeccr.biomedcentral.com]

Comprehensive Application Notes and Protocol: SAR-020106 for Radiosensitization in Glioblastoma Research

Introduction to SAR-020106 and Therapeutic Rationale

This compound is a potent and highly selective ATP-competitive inhibitor of checkpoint kinase 1 (Chk1) that has emerged as a promising radiosensitizing agent for various cancers, including therapeutically resistant glioblastoma (GBM). The molecular rationale for targeting Chk1 in GBM stems from the frequent p53 dysfunction observed in approximately 30-50% of glioblastoma cases, which creates a therapeutic vulnerability that can be exploited through targeted therapy approaches [1] [2]. In p53-deficient tumor cells, including GBM, the G1/S cell cycle checkpoint is compromised, leading to increased reliance on the G2/M checkpoint for DNA damage repair—a process coordinately regulated by Chk1 [3]. This dependency represents a critical therapeutic window that allows this compound to selectively sensitize p53-mutated tumor cells to radiation while theoretically sparing normal tissues with functional p53 pathways.

The mechanistic basis for this compound-mediated radiosensitization involves abrogation of cell cycle arrest in the G2/M phase following radiation-induced DNA damage, thereby forcing tumor cells to prematurely enter mitosis with unrepaired DNA double-strand breaks [1]. Additionally, this compound disrupts homologous recombination (HR), a high-fidelity DNA repair pathway, through its interaction with RAD51, further compounding DNA damage accumulation in irradiated cells [2]. Preclinical studies have demonstrated that this compound not only enhances the efficacy of conventional radiation therapy but also potentiates the effects of standard glioblastoma chemotherapeutic agents including temozolomide (TMZ) and the epigenetic modulator decitabine (5-aza-2'-deoxycytidine) [1] [2]. This multi-faceted approach to targeting DNA damage response pathways represents a promising strategy for overcoming the radioresistance that characterizes glioblastoma and contributes to its poor prognosis.

This compound Properties and Mechanism of Action

Chemical and Pharmacological Profile

This compound is characterized as a potent and selective ATP-competitive small molecule inhibitor specifically designed to target the Chk1 kinase. The compound demonstrates high specificity for Chk1 with minimal off-target effects on other kinase pathways, distinguishing it from earlier, less selective Chk inhibitors that encountered toxicity challenges in clinical development [3]. Molecular analyses have confirmed that this compound effectively inhibits Chk1 autophosphorylation at Ser296, serving as a robust pharmacodynamic marker of target engagement regardless of p53 status [3]. This well-defined mechanism of action and clean kinase selectivity profile make this compound an optimal tool compound for investigating Chk1-mediated radiosensitization in preclinical glioma models.

Molecular Mechanism of Radiosensitization

The molecular mechanism by which this compound mediates radiosensitization involves coordinated disruption of critical DNA damage response pathways, with particular potency in p53-deficient cellular contexts commonly found in glioblastoma. The sequence of molecular events can be summarized as follows:

- Ionizing radiation induces DNA double-strand breaks, activating the ATR-Chk1 signaling axis

- Active Chk1 normally phosphorylates downstream effectors, enforcing cell cycle arrest and promoting DNA repair

- This compound binds to the ATP-binding pocket of Chk1, inhibiting its kinase activity

- This inhibition leads to abrogated G2/M cell cycle arrest, forcing premature mitotic entry

- Simultaneously, this compound disrupts RAD51-mediated homologous recombination

- The combined effect results in persistent DNA damage and mitotic catastrophe

This mechanistic pathway is visually summarized in the diagram below:

Figure 1: Molecular Mechanism of this compound-Mediated Radiosensitization

In Vitro Experimental Protocols

Cell Culture and Reagent Preparation

3.1.1 Glioblastoma Cell Models

Experimental validation of this compound-mediated radiosensitization should employ diverse glioma models representing different molecular subtypes. The following cell systems are recommended:

- Established GBM cell lines: Include both p53-wildtype (A172, DBTRG) and p53-mutated (LN405, T98G) models to validate p53-selective effects [1]

- Primary glioblastoma cells: Patient-derived cells (e.g., P0297 p53-mutated, P0306 p53-wildtype) maintain better representation of tumor heterogeneity [2]

- Glioma stem-like cells (GSCs): Culture in neural stem cell conditions (Neurobasal Medium with EGF, FGF, B27 supplement) to evaluate effects on radioresistant subpopulations [4]

Cells should be maintained under standard conditions (37°C, 5% CO₂) with regular mycoplasma testing and authentication via short tandem repeat profiling to ensure model fidelity [3].

3.1.2 Drug Preparation and Storage

Proper handling and preparation of this compound is critical for maintaining compound stability and experimental reproducibility:

- Prepare a 20 mM stock solution in DMSO, aliquoted and stored at -80°C [1] [2]

- Avoid more than 1-2 freeze-thaw cycles; working aliquots can be stored at 4°C for up to one week [2]

- Create fresh working solutions in cell culture medium immediately before each experiment

- Include vehicle controls with equivalent DMSO concentrations (typically 0.1% v/v or less) in all experiments [2]

- For combination studies, temozolomide (100 mM stock in DMSO) and decitabine (10 mM stock in PBS) should be prepared and stored at -20°C [2]

Treatment Schedule and Radiation Procedures

3.2.1 In Vitro Drug Treatment Protocol

Optimal radiosensitization with this compound follows a specific treatment sequence:

- Pre-incubation: Add this compound 1 hour prior to radiation to ensure target engagement before DNA damage induction [1] [2]

- Concentration range: Use 1-10 μM this compound based on experimental objectives (lower for sensitization studies, higher for monotherapy effects) [1]

- Combination treatments: For multi-agent studies, add temozolomide or decitabine 2-4 hours before this compound to allow for drug incorporation [2]

- Post-treatment incubation: Maintain drugs in culture medium throughout the observation period unless specified for recovery experiments [2]

3.2.2 Radiation Delivery

Standardized radiation procedures ensure consistent DNA damage induction:

- Use X-ray irradiators (150-220 kV) at dose rates of approximately 1-3 Gy/min [1] [3]

- Deliver single fractions of 2-6 Gy based on experimental endpoints [1]

- For fractionated radiation models, implement daily fractions of 2 Gy over 3-5 days with daily renewal of this compound [2]

- Maintain temperature control (37°C) during irradiation through heated chambers or rapid processing

- Include sham-irradiated controls with identical handling except radiation exposure

The complete workflow for in vitro radiosensitization experiments is summarized below:

Figure 2: In Vitro Experimental Workflow for this compound Radiosensitization

Assessment Methodologies

Apoptosis and Cell Death Analysis

Multiple complementary approaches should be employed to quantify cell death following this compound and radiation combination treatment:

Annexin V/Propidium Iodide Staining:

- Harvest cells 48-72 hours post-treatment

- Stain with Annexin V-FITC and PI according to manufacturer protocols

- Analyze by flow cytometry to distinguish early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) populations [1]

Sub-G1 Cell Cycle Analysis:

- Fix cells in 70% ethanol at 24-72 hours post-treatment

- Stain with propidium iodide solution (50 μg/mL PI, 100 μg/mL RNase A)

- Analyze DNA content by flow cytometry and quantify sub-G1 population representing apoptotic cells with fragmented DNA [1]

Caspase Activation Assays:

- Measure caspase-3/7 activity using fluorescent substrate cleavage assays

- Detect cleaved caspase-3 by western blotting or immunofluorescence at 24-48 hours post-treatment [5]

Clonogenic Survival Assays

The clonogenic assay remains the gold standard for evaluating radiosensitization and reproductive cell death:

- Seed appropriate cell densities (200-1000 cells/well based on expected survival) in 6-well plates 24 hours before treatment [1] [2]

- Apply this compound and radiation as described in Section 3.2

- Remove drugs 24 hours post-irradiation and replace with fresh medium [2]

- Incubate for 10-14 days without disturbance to allow colony formation

- Fix with methanol and stain with 0.5% crystal violet

- Count colonies containing >50 cells using automated or manual counting systems

- Calculate surviving fractions normalized to plating efficiency of untreated controls [1] [3]

- Fit data using the Linear-Quadratic model to derive radiobiological parameters (α, β, SER)

DNA Damage Evaluation

Assessment of DNA damage persistence is crucial for validating this compound mechanism of action:

γH2AX Immunofluorescence:

Alkaline Comet Assay:

- Harvest cells at early timepoints (1-6 hours) post-treatment

- Embed in low-melting point agarose on microscope slides

- Lyse cells and perform electrophoresis under alkaline conditions

- Stain with DNA-binding dye (SYBR Gold, propidium iodide)

- Score tail moment using automated or manual analysis systems [1]

S-Phase Specific Damage:

- Pulse-label with EdU (10 μM, 5 hours) before fixation

- Perform combined EdU click-chemistry and γH2AX immunofluorescence

- Specifically analyze γH2AX foci in EdU-positive S-phase cells [2]

Cell Cycle Analysis

Flow cytometric cell cycle profiling reveals checkpoint abrogation:

- Harvest cells at 2, 8, 16, and 24 hours post-irradiation to capture cell cycle dynamics [1]

- Fix in 70% ethanol and stain with propidium iodide (50 μg/mL) containing RNase A

- Analyze DNA content by flow cytometry (minimum 10,000 events per sample)

- Use ModFit or FlowJo software to quantify G1, S, and G2/M populations

- Focus on G2/M accumulation in irradiated controls versus abrogation in this compound combinations [1] [3]

In Vivo Translation and Therapeutic Efficacy

Mouse Xenograft Models

Translation of this compound-mediated radiosensitization to in vivo models requires careful experimental design:

- Animal Selection: Use immunocompromised mice (NSG, nude) for human xenograft studies [6]

- Tumor Implantation:

- For subcutaneous models: Inject 1-5×10⁶ glioblastoma cells in Matrigel into flanks

- For orthotopic models: Stereotactically implant 1-5×10⁵ cells into striatum or cortex [6]

- Treatment Initiation: Begin therapy when tumors reach 100-200 mm³ (subcutaneous) or confirmed by imaging (orthotopic)

- This compound Administration:

- Radiation Delivery:

- Use fractionated regimens (2-5 Gy daily for 3-5 days) [6]

- Employ precise collimation and anesthetic protocols (ketamine/xylazine)

- Utilize lead shielding to protect non-tumor tissues

- Tumor Monitoring:

- Measure subcutaneous tumors 2-3 times weekly by caliper

- Monitor orthotopic tumors by bioluminescence imaging (if luciferase-expressing) or MRI [6]

Toxicity and Neurotoxicity Assessment

Comprehensive safety evaluation is essential for clinical translation:

- Body Weight Monitoring: Record weights daily during treatment and 2-3 times weekly thereafter [6]

- Hematological Toxicity: Collect blood for complete blood counts at treatment completion

- Neurotoxicity Assessment:

- Histopathological Analysis:

- Collect major organs (liver, kidney, spleen) at study endpoint

- Process for H&E staining and evaluate for pathological changes

Data Presentation and Key Findings

Quantitative Summary of this compound Effects

Table 1: Key Experimental Findings from this compound Radiosensitization Studies

| Experimental Endpoint | Cell Type/Model | Treatment Conditions | Key Results | References |

|---|---|---|---|---|

| Clonogenic Survival | p53-mut GBM cells (LN405, T98G) | IR (2-6 Gy) + SAR 1-10 µM | Dose Enhancement Ratio: 1.5-2.1; Significant reduction in surviving fraction | [1] |

| Apoptosis Induction | Primary GBM cells (p53-mut P0297) | IR (4 Gy) + SAR 5 µM | ~3.5-fold increase in Annexin V+ cells vs IR alone at 72h | [1] [2] |

| DNA Damage Persistence | p53-wt & p53-mut GBM cells | IR (2 Gy) + SAR 5 µM | ~2.8-fold more γH2AX foci at 24h vs IR alone in p53-mut cells | [1] [2] |

| Cell Cycle Modulation | p53-mut GBM cells | IR (4 Gy) + SAR 5 µM | G2/M checkpoint abrogation: 45% reduction in G2/M arrest at 16h | [1] |

| In Vivo Tumor Growth | HNSCC xenografts (p53-def) | IR (3×2 Gy) + SAR 20 mg/kg | Significant tumor growth delay; 8-day improvement in doubling time vs IR alone | [3] |

| Neurotoxicity | Murine hippocampal slices | SAR 5-10 µM + IR | No reduction in nestin+ neural progenitor cells | [1] |

Protocol Optimization Insights

Table 2: Critical Parameters for this compound Radiosensitization Experiments

| Experimental Parameter | Optimal Conditions | Rationale | Potential Pitfalls |

|---|

| Drug Concentration | 1-10 µM (in vitro) 20-40 mg/kg (in vivo) | Balance between efficacy and toxicity; higher concentrations for monotherapy effects | >10 µM may cause excessive cytotoxicity masking radiosensitization | | Treatment Schedule | 1h pre-IR administration | Ensures Chk1 inhibition during radiation-induced DNA damage initiation | Post-IR administration reduces efficacy; >4h pre-IR may diminish target engagement | | Radiation Dose | 2-6 Gy (single) 2 Gy×5 (fractionated) | Clinically relevant doses; sufficient damage for detection without complete cytotoxicity | Doses >8 Gy may overwhelm repair mechanisms, masking sensitization effects | | Key Timepoints | 1-6h (DNA damage) 24h (cell cycle) 14d (clonogenic) | Captures early molecular events through long-term survival | Missing 24h window for cell cycle analysis may overlook G2/M abrogation | | Critical Controls | Vehicle + IR SAR alone Untreated | Isplements specific radiosensitization from additive or cytotoxic effects | Inadequate controls may lead to misinterpretation of combination effects |

Conclusion and Research Applications

This compound represents a promising translational candidate for glioblastoma radiosensitization with a well-defined mechanism of action centered on Chk1 inhibition and G2/M checkpoint abrogation. The comprehensive protocols outlined in this document provide researchers with robust methodologies for evaluating this compound in both in vitro and in vivo glioblastoma models. Key advantages of this approach include its selective potentiation in p53-deficient backgrounds, ability to enhance conventional therapies (radiation and temozolomide), and favorable neurotoxicity profile in preclinical assessments [1] [2].

Future research directions should focus on combination strategies with novel DNA damage response inhibitors, validation in patient-derived organoid models that better recapitulate tumor heterogeneity, and investigation of biomarkers beyond p53 status that may predict therapeutic response [7]. Additionally, the development of BBB-penetrant formulations or conjugation strategies could further enhance the clinical potential of this compound for glioblastoma applications [8]. The standardized protocols presented herein will facilitate systematic investigation across laboratories and accelerate the translation of this promising therapeutic approach.

References

- 1. The Chk1 inhibitor SAR - 020106 sensitizes human glioblastoma cells... [pubmed.ncbi.nlm.nih.gov]

- 2. The Chk1 inhibitor this compound sensitizes human ... [pmc.ncbi.nlm.nih.gov]

- 3. Targeted Radiosensitization by the Chk1 Inhibitor SAR- ... [sciencedirect.com]

- 4. UBA1 inhibition contributes radiosensitization of ... [frontiersin.org]

- 5. Radiation-induced glioblastoma signaling cascade regulates ... [pmc.ncbi.nlm.nih.gov]

- 6. Antitumor Activity of Radiation Therapy Combined With... | Preprints.org [preprints.org]

- 7. Factors affecting the radiation response in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Glioblastoma multiforme: insights into pathogenesis, key ... [molecular-cancer.biomedcentral.com]

Application Notes and Protocols: SAR-020106 as a Chemosensitizer for Temozolomide in Glioblastoma Models

Introduction

Glioblastoma multiforme (GBM) remains the most common and aggressive primary brain tumor in adults, with a persistently poor prognosis despite standard therapeutic interventions. The current standard of care—maximal safe surgical resection followed by radiotherapy and temozolomide (TMZ) chemotherapy—yields a median overall survival of only 14-16 months, highlighting the critical need for novel treatment strategies to overcome therapeutic resistance [1] [2]. A significant challenge in GBM management is the development of TMZ resistance, which occurs through multiple mechanisms including enhanced DNA repair, particularly via O6-methylguanine-DNA methyltransferase (MGMT) activity, mismatch repair deficiencies, and activation of alternative survival pathways [3] [4]. In the ongoing search for effective strategies to counter TMZ resistance, targeting the DNA damage response (DDR) pathway has emerged as a promising approach.

Checkpoint kinase 1 (Chk1), a central regulator of the DNA damage response, plays a critical role in maintaining genomic integrity during replication stress. Chk1 is activated by phosphorylation in response to DNA damage, coordinating cell cycle arrest, DNA repair, and replication fork stability [2]. SAR-020106 (SAR) is a potent, highly selective ATP-competitive Chk1 inhibitor that disrupts homologous recombination (HR), an important DNA repair mechanism in proliferating cells [1] [2]. By inhibiting Chk1, this compound abrogates DNA damage-induced cell cycle checkpoints, preventing repair and leading to the accumulation of lethal DNA damage in cancer cells. This mechanism is particularly relevant in p53-deficient glioblastoma cells, which lack the G1/S checkpoint and rely heavily on the Chk1-mediated G2/M checkpoint for DNA repair [1]. The strategic combination of DNA-damaging agents like TMZ with DNA repair inhibitors such as this compound represents a rational approach to enhance therapeutic efficacy in glioblastoma.

Experimental Results & Data Analysis

Efficacy Across Glioblastoma Models

The combination of This compound with temozolomide has demonstrated significant enhancement of antitumor activity across various glioblastoma models, with particular effectiveness observed in specific molecular contexts. The sensitizing effects of this compound have been consistently documented in both p53-mutated (p53-mut) and p53-wildtype (p53-wt) glioblastoma cell lines, though with varying degrees of efficacy based on genetic background [1] [2]. In p53-mutated cells (LN405, T98G), this compound treatment resulted in a pronounced abrogation of the IR-induced G2/M arrest, forcing cells with unrepaired DNA damage to proceed through the cell cycle, ultimately leading to mitotic catastrophe and enhanced cell death [1]. This effect was accompanied by a marked enhancement of IR-induced DNA damage, as measured by alkaline comet and γH2A.X assays, confirming the critical role of Chk1 inhibition in preventing efficient DNA repair following genotoxic stress.

The combination approach has shown substantial activity across different experimental models:

- Primary glioblastoma cells: Both p53-mut (P0297) and p53-wt (P0306) primary cells demonstrated increased sensitivity to TMZ when combined with this compound, with particularly strong effects observed in p53-mut models [1]

- Long-term clonogenic survival: The most dramatic effects were observed in clonogenic assays, where the multimodal treatment achieved the most effective reduction of clonogenicity in all tested cell lines, suggesting durable suppression of tumor reproductive capacity [1] [2]

- In vivo relevance: The translational potential of these findings is supported by studies showing that this compound enhances the efficacy of DNA-damaging drugs in human xenograft models with minimal toxicity, providing a therapeutic window for clinical application [2]

Phenotypic and Molecular Responses

Table 1: Quantitative Assessment of this compound Combination Effects in Glioblastoma Models

| Assay Type | Cell Lines/Models | Treatment Conditions | Key Results | Significance/P-value |

|---|---|---|---|---|

| Apoptosis (Annexin V) | LN405 (p53-mut), T98G (p53-mut), A172 (p53-wt) | TMZ + SAR vs. TMZ alone | Significant increase in apoptosis, particularly in p53-mut cells | Not specified |

| Clonogenic Survival | All tested cell lines and primary cells | IR + TMZ + SAR + 5-aza-dC | Most effective reduction in long-term survival | Not specified |

| DNA Damage (γH2A.X) | p53-mut and p53-wt lines | IR + SAR vs. IR alone | Enhanced DNA damage persistence | Not specified |

| Cell Cycle Distribution | p53-mut cells | IR + SAR vs. IR alone | Abrogation of G2/M arrest | Not specified |

| Neurotoxicity Assessment | Murine hippocampal slice culture | Multimodal treatment | No reduction in nestin-positive neural progenitor cells | No neurotoxic effects detected |

The molecular mechanisms underlying these phenotypic responses involve complex interactions within the DNA damage response network. In p53-mutated cells, which constitute 30-50% of glioblastomas, the absence of functional p53 protein eliminates the G1 checkpoint, creating a heightened dependence on the Chk1-mediated G2/M checkpoint for DNA repair [2]. This compound specifically targets this vulnerability by disrupting the ATR-Chk1-RAD51 axis, which is essential for homologous recombination repair, particularly during S and G2 phases of the cell cycle [2]. This mechanistic insight explains the selective enhancement of TMZ efficacy in p53-deficient backgrounds, offering a potential strategy for personalized glioblastoma therapy based on molecular profiling.

Table 2: Comparison of TMZ Resistance Mechanisms and Targeted Interventions

| Resistance Mechanism | Key Biomarkers/Effectors | Experimental Interventions | Observed Outcomes |

|---|---|---|---|

| MGMT-mediated repair | MGMT expression, promoter methylation status | Decitabine combination | Radioadditive effects, albeit to a lesser extent than SAR [1] |

| Dysregulated circRNAs | circ0059511, miR-194-5p, FZD6 | circ0059511 silencing | Restored TMZ sensitivity, reduced tumor volume in xenografts [5] |

| YKL-40 upregulation | YKL-40, STAT3 phosphorylation | YKL-40 gene inhibition | Partial restoration of TMZ sensitivity, reduced invasion [6] |

| PARP-mediated repair | PARP, NAD+ levels, NAMPT | Olaparib + FK866 combination | Enhanced tumor suppression in TMZ-resistant cells [4] |

| Extracellular vesicle signaling | COX-2, PGE2 | COX-2 inhibitors (Celecoxib, NS398) | Counteracted TMZ resistance, reduced M2-like polarization [7] |

Materials & Methods

Reagents and Cell Culture

3.1.1 Chemical Compounds and Inhibitors

- This compound (SAR): Obtain from SYNkinase as a lyophilized powder. Prepare a 20 mM stock solution in DMSO, aliquot, and store at -80°C for long-term storage. For working solutions, prepare a 1 mM solution in DMSO and store at 4°C for maximum one week [2]

- Temozolomide (TMZ): Obtain from Sigma-Aldrich. Prepare a 100 mM stock solution in DMSO and store at -20°C. Protect from light and moisture [2]

- Decitabine (5-aza-2'-deoxycytidine, 5-aza-dC): Obtain from Sigma-Aldrich. Prepare a 10 mM stock solution in PBS and store at -20°C [2]

- CCT244747: Obtain from AdipoGen. Prepare a 20 mM stock solution in DMSO and store at -20°C [2]

3.1.2 Cell Lines and Culture Conditions

- Established glioblastoma cell lines: Use human glioblastoma cell lines with defined p53 status, including p53-mutated lines (LN405, T98G) and p53-wildtype lines (A172, DBTRG). Authenticate cell lines regularly and use within early passages (passages 5-20) [2]

- Primary glioblastoma cells: Establish primary cultures from patient-derived biopsies following ethical approval and informed consent. Culture in serum-free conditions to enrich for glioblastoma stem cells (GSCs) using DMEM/F12 medium supplemented with B27, EGF (20 ng/mL), and bFGF (20 ng/mL) [3]

- Culture conditions: Maintain cells in appropriate media (DMEM with 4.5 g/L glucose for LN405, T98G, A172; RPMI 1640 for DBTRG) supplemented with 10% fetal calf serum, 100 U/mL penicillin, and 100 μg/mL streptomycin at 37°C in a humidified 5% CO2 atmosphere [2]

Experimental Protocols

3.2.1 Combination Treatment Protocol

Table 3: Standard Dosing Regimen for Combination Studies

| Compound | Stock Concentration | Working Concentration | Treatment Duration | Solvent Control |

|---|---|---|---|---|

| This compound | 20 mM in DMSO | 1-5 µM | 24-72 hours | 0.1% DMSO |

| Temozolomide | 100 mM in DMSO | 50-400 µM | 5 days (mimicking clinical schedule) | 0.1% DMSO |

| Decitabine | 10 mM in PBS | 0.5-5 µM | 72 hours | PBS vehicle |

| Ionizing Radiation | N/A | 2-8 Gy | Single fraction | N/A |

- Cell seeding: Plate cells at appropriate densities (e.g., 3.5 × 10^3 cells/cm² for treatment experiments) and allow to adhere for 24 hours [7]

- Pre-treatment with epigenetic modulators: If including decitabine, pre-treat cells for 24-72 hours before adding TMZ and this compound

- TMZ administration: Add TMZ at clinically relevant concentrations (5-20 μM for long-term exposure or 50-400 μM for acute exposure) [7]

- This compound addition: Apply this compound (1-5 μM) 2-4 hours after TMZ administration to allow for initial DNA damage induction

- Irradiation: If including radiation therapy, expose cells to IR (2-8 Gy) 1 hour after this compound addition

- Incubation and analysis: Maintain cells with compounds for predetermined durations (24-72 hours for acute endpoints; 5-10 days for clonogenic assays)

3.2.2 Assessment Methodologies

DNA Damage Analysis (Alkaline Comet and γH2A.X Assays)

- Harvest cells 24 hours after treatment completion

- For comet assay: Suspend cells in low-melting-point agarose, lyse overnight in high-salt lysis buffer (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, 1% Triton X-100, pH 10)

- Perform electrophoresis under alkaline conditions (300 mM NaOH, 1 mM EDTA, pH >13)

- Stain with DNA-binding dye and quantify tail moment using image analysis software

- For γH2A.X assay: Fix cells, permeabilize, and stain with anti-γH2A.X antibody. Quantify foci formation per nucleus using fluorescence microscopy [1]

Cell Cycle Analysis

- Harvest cells and fix in 70% ethanol at -20°C for at least 2 hours

- Treat with RNase A (100 μg/mL) and stain with propidium iodide (50 μg/mL)

- Analyze DNA content using flow cytometry with appropriate excitation/emission settings (488 nm/617 nm)

- Identify cell cycle phases based on DNA content: G0/G1 (2N), S (2N-4N), G2/M (4N) [1]

Clonogenic Survival Assay

- Treat cells as described in section 3.2.1

- After treatment, trypsinize and count viable cells

- Plate at appropriate dilutions (200-10,000 cells depending on expected survival) in 6-well plates

- Incubate for 10-14 days until visible colonies form

- Fix with methanol and stain with crystal violet (0.5% w/v)

- Count colonies containing >50 cells and calculate plating efficiency and survival fractions [1] [3]

Apoptosis Assessment (Annexin V/Propidium Iodide Staining)

- Harvest cells 48-72 hours after treatment initiation

- Wash with cold PBS and resuspend in binding buffer

- Stain with Annexin V-FITC and propidium iodide according to manufacturer's instructions

- Analyze by flow cytometry within 1 hour of staining

- Distinguish viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) populations [1]

Application Notes

Practical Implementation Guidance

Optimizing Combination Schedules The timing and sequencing of this compound administration relative to temozolomide is critical for maximizing therapeutic efficacy. Based on mechanistic insights into the DNA damage response, the following scheduling approach is recommended:

- Pre-treatment assessment: Verify the p53 status and MGMT promoter methylation status of glioblastoma models before initiating studies, as these molecular features significantly influence treatment response [1] [3]

- Sequential administration: Administer TMZ first to initiate DNA damage, followed by this compound 2-4 hours later to inhibit subsequent repair processes. This sequence capitalizes on the window of opportunity when Chk1-mediated checkpoint activation would normally facilitate DNA repair [1]

- Duration of exposure: For clinically relevant modeling, consider prolonged, low-dose TMZ exposure (5-20 μM for 5 days) rather than single high-dose pulses, as this better mimics the clinical pharmacokinetic profile and induces more representative resistance mechanisms [7]

Addressing Technical Challenges Several practical challenges may arise when implementing this combination approach:

- Solvent compatibility: Maintain DMSO concentrations below 0.1% in all treatment conditions to avoid solvent toxicity, particularly in long-term assays such as clonogenic survival [2]

- Stability of compounds: Prepare fresh TMZ solutions for each experiment due to its instability in aqueous solutions, and protect from light during storage and treatment

- Cell density effects: Plate cells at consistent, optimal densities to avoid confounding effects of contact inhibition on treatment response, particularly for radiation experiments

Troubleshooting and Optimization

Unexpected Cytotoxicity in Control Groups

- Potential cause: DMSO degradation or contamination of stock solutions

- Solution: Aliquot stock solutions upon arrival, avoid freeze-thaw cycles, and include vehicle controls in every experiment

- Verification: Perform regular cell viability assays on untreated cells to establish baseline growth characteristics

Inconsistent Sensitization Effects

- Potential cause: Variations in p53 functional status or emergence of resistant subpopulations

- Solution: Regularly authenticate cell lines and monitor p53 status through sequencing or functional assays

- Alternative approach: Include multiple cell lines with well-characterized genetic backgrounds to account for heterogeneity

Limited Efficacy in 3D Models

- Potential cause: Poor penetration of compounds into spheroid cores

- Optimization: Adjust concentration gradients and exposure times based on spheroid size and density

- Validation: Use histology sections of treated spheroids to verify compound penetration via immunohistochemistry

Conclusion and Future Perspectives

The strategic combination of This compound with temozolomide represents a promising approach to overcome therapeutic resistance in glioblastoma by targeting the DNA damage response pathway. The experimental data consistently demonstrate that Chk1 inhibition significantly enhances TMZ efficacy, particularly in p53-deficient models that rely heavily on the G2/M checkpoint for DNA repair. The comprehensive protocols outlined herein provide researchers with robust methodologies for evaluating this combination therapy across various experimental models, from conventional 2D cultures to more complex 3D systems.

Looking forward, several promising directions emerge for optimizing this therapeutic strategy. First, the integration of biomarkers such as p53 status, MGMT promoter methylation, and potentially novel circRNA signatures (e.g., circ0059511) could enable better patient stratification [5]. Second, exploring triple combination regimens that include epigenetic modulators like decitabine may further enhance efficacy by targeting multiple resistance mechanisms simultaneously [1]. Third, advancing these combinations into more complex preclinical models, including patient-derived organoids and orthotopic in vivo systems, will better predict clinical performance [4]. Finally, addressing the challenge of blood-brain barrier penetration for this compound through formulation optimization or delivery systems will be essential for translational success.

As the field progresses, the rational combination of DNA-damaging agents with targeted DNA repair inhibitors holds substantial promise for breaking the therapeutic plateau in glioblastoma. The application notes and detailed protocols provided here offer a foundation for standardized evaluation of this approach across research laboratories, potentially accelerating the development of more effective treatment strategies for this devastating disease.

Visualized Mechanisms and Workflows

Molecular Mechanism of this compound Mediated Chemosensitization

Experimental Workflow for Combination Studies

References

- 1. The Chk1 inhibitor SAR - 020106 sensitizes human glioblastoma ... cells [pubmed.ncbi.nlm.nih.gov]

- 2. The Chk1 inhibitor this compound sensitizes human ... [pmc.ncbi.nlm.nih.gov]

- 3. Functional temozolomide sensitivity testing of patient ... [pmc.ncbi.nlm.nih.gov]

- 4. Enhanced tumor suppression in patient-derived temozolomide ... [bmccancer.biomedcentral.com]

- 5. Association of Hsa_circ_0059511 with the sensitivity ... [nature.com]

- 6. YKL-40 downregulation is a key factor to overcome temozolomide ... [spandidos-publications.com]

- 7. Frontiers | Cyclooxygenase-2 Upregulated by Temozolomide in... [frontiersin.org]

Application Notes: SAR-020106 and Decitabine Combination Therapy for Brain Tumors

Introduction and Rationale

The management of aggressive brain tumors such as glioblastoma (GBM) and specific subtypes of medulloblastoma (MB) remains a significant clinical challenge due to their high degree of therapy resistance. The standard of care for GBM, which includes radiation therapy (IR) and temozolomide (TMZ), results in a median overall survival of only about 14 months [1] [2]. Similarly, the SHH/p53-mutated MB subgroup is a high-risk entity with a poor prognosis, underscoring the urgent need for more effective therapeutic strategies [3] [4].

A novel approach to overcome therapy resistance involves targeting the DNA damage response (DDR) pathway. Many tumors, particularly those with p53 mutations, rely heavily on the G2/M cell cycle checkpoint, controlled by the checkpoint kinase 1 (Chk1), to repair DNA damage induced by genotoxic agents like radiation and chemotherapy [2] [3]. SAR-020106 is a potent and highly selective ATP-competitive Chk1 inhibitor that disrupts homologous recombination (HR) repair, leading to the abrogation of the G2/M arrest [1] [2]. When combined with DNA-damaging agents, this inhibition prevents efficient DNA repair in tumor cells, causing DNA damage accumulation and ultimately leading to cell death through apoptosis, replication catastrophe, or mitotic catastrophe [1] [3].

Decitabine (5-aza-2'-deoxycytidine) is an epigenetic modulator with dual mechanisms of action. It acts as a DNA-hypomethylating agent, potentially reactivating silenced tumor suppressor genes, and as a cytotoxic drug that incorporates into DNA, inducing further DNA damage [2]. The combination of this compound with Decitabine and standard DNA-damaging therapies (e.g., IR, TMZ) creates a multimodal treatment designed to maximize DNA damage while simultaneously inhibiting its repair, thereby strongly reducing the clonogenic survival of tumor cells [1] [2].

Key Research Findings and Efficacy Data

Recent in vitro and in vivo studies have demonstrated the potent chemo- and radiosensitizing effects of this compound in combination with Decitabine and other genotoxic treatments.

Efficacy in Glioblastoma Models

In a 2019 study on human glioblastoma cells, the combination of this compound with IR, TMZ, and Decitabine was evaluated. The results demonstrated that this compound is a potent sensitizer for DNA damage-induced cell death [1] [2].

- Radiosensitization: this compound showed significant radiosensitizing effects on the induction of apoptosis and the reduction of long-term clonogenic survival in both p53-mutated and p53-wildtype glioblastoma cell lines and primary cells [1].

- Enhanced DNA Damage: In p53-mutated cells, the effect was accompanied by an abrogation of the IR-induced G2/M arrest and a significant enhancement of IR-induced DNA damage [1].

- Multimodal Synergy: The most effective reduction of clonogenicity was achieved with multimodal treatment involving this compound, Decitabine, and IR/TMZ. Decitabine acted radio-additively, albeit to a lesser extent than this compound [2].

- Favorable Safety Profile: Importantly, this multimodal treatment did not affect the ratio of potential tumor stem cells (nestin

pos/GFAPneg) and showed no neurotoxic effects on nestin-positive neural progenitor cells in a murine brain slice culture model, indicating a potentially low risk of neurotoxicity [1] [2].

Table 1: Summary of Key In Vitro Findings in Glioblastoma Models

| Cell Model | Treatment | Key Outcome(s) | Observation |

|---|---|---|---|

| p53-mut & p53-wt GBM cell lines & primary cells [1] | SAR + IR | ↑ Apoptosis, ↓ Clonogenic Survival | Radiosensitizing effect |

| p53-mut GBM cells [1] | SAR + IR | Abrogation of G2/M arrest, ↑ DNA damage | Mechanism of action |

| GBM cell lines [2] | SAR + TMZ / 5-aza-dC (Decitabine) + IR | Strongest ↓ in Clonogenicity | Multimodal synergy |

| GBM cells & murine neural progenitors [1] [2] | Multimodal SAR combination | No change in nestinpos/GFAPneg ratio; No neurotoxicity |

Favorable safety profile |

Efficacy in Medulloblastoma Models

A 2025 study investigated the radiosensitizing effects of checkpoint kinase inhibitors, including this compound, in human SHH/p53-mutated medulloblastoma. The findings confirm the relevance of this therapeutic strategy across different aggressive brain tumor types [3] [4].

- In Vitro Activity: this compound, in combination with IR, enhanced antitumor effects including reduced proliferation, increased apoptosis, and decreased long-term clonogenic survival in UW228 and DAOY MB cell lines. The combination also increased residual DNA damage compared to radiation alone [3].

- In Vivo Confirmation: The study demonstrated, for the first time, the intracranial antitumor activity of this compound, showing that it could delay tumor growth in an orthotopic patient-derived SHH/p53-mutated MB xenograft mouse model. The treatment was reported to be well-tolerated [3].

- Dose Consideration: It was noted that high-dose Chk1 inhibition might, in some contexts, compromise the radiation effect, possibly through anti-proliferative activity, highlighting the importance of dose optimization [3].

Table 2: Summary of Efficacy Data in Medulloblastoma Models (In Vitro)

| Cell Line / Model | Treatment | Proliferation | Apoptosis | Clonogenic Survival | DNA Damage |

|---|---|---|---|---|---|

| UW228 MB cells [3] | SAR (Chk1i) | Reduced | Increased (34% with 15 Gy) | Reduced | Increased residual damage |

| DAOY MB cells [3] | SAR (Chk1i) | Reduced | Increased (16% with 15 Gy) | Reduced | Increased residual damage |

| Orthotopic MB mouse model [3] | SAR (Chk1i) | Delayed tumor growth | N/A | N/A | N/A |

Experimental Protocols

The following protocols are compiled from the methodologies detailed in the cited research publications and can serve as a guideline for investigating this compound and Decitabine combinations in preclinical models.

Reagent Preparation and Cell Culture

- This compound Stock Solution: Prepare a 20 mM stock solution in DMSO. Aliquot and store at -80 °C. For short-term use (up to one week), a 1 mM working solution in DMSO can be stored at 4 °C [2].

- Decitabine (5-aza-2'-deoxycytidine) Stock Solution: Prepare a 10 mM stock solution in phosphate-buffered saline (PBS). Aliquot and store at -20 °C [2] [5].

- Temozolomide Stock Solution: Prepare a 100 mM stock solution in DMSO. Store at -20 °C [2].

- Cell Culture: Maintain human glioblastoma (e.g., LN405, T98G, A172, DBTRG) or medulloblastoma (e.g., DAOY, UW228) cell lines in their recommended media (e.g., DMEM with 4.5 g/L glucose or RPMI 1640) supplemented with 10% Fetal Calf Serum (FCS) and 1% penicillin/streptomycin. Culture primary glioblastoma cells in specialized media as previously described [2] [3]. Incubate all cells at 37 °C with 5% CO₂.

In Vitro Combination Treatment Protocol

This protocol outlines the sequential treatment schedule used to demonstrate synergy [2].

- Seeding: Plate cells at an appropriate density in cell culture plates or flasks and allow them to adhere for 24 hours.

- Decitabine Priming (Day 1): Treat cells with Decitabine (e.g., 0.1 - 0.4 µM) or vehicle control (PBS). Incubate for 24 hours.

- This compound Treatment (Day 2): Add this compound (e.g., 0.5 - 2 µM) or vehicle control (DMSO) directly to the culture medium. Incubate for 24 hours.

- DNA-Damaging Therapy (Day 3): Apply the DNA-damaging agent:

- For radiation therapy: Irradiate cells at the desired dose (e.g., 2 - 8 Gy).

- For chemotherapy: Add Temozolomide (e.g., 50 - 500 µM) or other chemotherapeutic agents.

- Post-Treatment Incubation: Return cells to the incubator for the required duration based on the downstream analysis (e.g., 24h for DNA damage, 72h for apoptosis, 14 days for clonogenic assays).

Core Assay Methodologies

Below are detailed protocols for key assays used to evaluate treatment efficacy.

3.3.1 Clonogenic Survival Assay

This is the gold standard for measuring long-term reproductive cell death [1] [2].

- Procedure:

- After treatment (as in section 3.2), trypsinize and count the cells.

- Seed a low, pre-determined number of cells (e.g., 200 - 10,000, depending on expected survival) into fresh culture dishes or plates in triplicate.

- Allow cells to grow and form colonies for 10-14 days, refreshing the medium periodically.

- Once colonies are visible, fix the cells with methanol or ethanol and stain with crystal violet (0.5% w/v).

- Count colonies containing >50 cells manually or using an automated colony counter.

- Analysis: Calculate the plating efficiency (PE) and surviving fraction (SF). The sensitization effect is determined by comparing the SF of combination treatments to single-modality treatments.

3.3.2 Analysis of Apoptosis via Annexin V/Propidium Iodide (PI) Staining

This assay quantifies early and late apoptotic cell populations [1] [3].

- Procedure:

- 72 hours after the final treatment, collect both adherent and floating cells.

- Wash cells with cold PBS and resuspend in 1X Annexin V Binding Buffer.

- Add Fluorescein isothiocyanate (FITC)-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.

- Incubate for 15 minutes at room temperature in the dark.

- Analyze the cells immediately using flow cytometry.

- Analysis: Distinguish cell populations: Annexin V

negative/PInegative(live), Annexin Vpositive/PInegative(early apoptotic), Annexin Vpositive/PIpositive(late apoptotic/necrotic).

3.3.3 DNA Damage Analysis via γH2AX Immunofluorescence

The formation of γH2AX foci is a sensitive marker for DNA double-strand breaks [1] [5].

- Procedure:

- At specific time points post-irradiation (e.g., 1h, 24h, 72h), seed cells on coverslips, fix with 4% paraformaldehyde, and permeabilize with 0.2% Triton X-100.

- Block with 2% Bovine Serum Albumin (BSA) in PBS.

- Incubate with a primary antibody against phospho-histone H2AX (Ser139) at 4 °C overnight.

- The next day, wash and incubate with a fluorescently-labeled secondary antibody for 1 hour at room temperature in the dark.

- Counterstain nuclei with DAPI (1 µg/mL) and mount the coverslips.

- Image cells using a fluorescence microscope and count the number of distinct γH2AX foci per nucleus in at least 50 cells per condition.

Signaling Pathways and Workflow Visualization

The following diagrams illustrate the mechanistic rationale and experimental workflow for the combination therapy.

Mechanism of Action: DNA Damage Response and Inhibition

Experimental Workflow for In Vitro Analysis

Conclusion and Research Outlook